molecular formula C8H6Cl2N2S B2459767 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile CAS No. 886047-53-6

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile

Cat. No.: B2459767
CAS No.: 886047-53-6
M. Wt: 233.11
InChI Key: MRILYUBRJRJWGO-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile is a chemical compound with the molecular formula C8H6Cl2N2S. It is known for its unique structure, which includes two chlorine atoms, a methyl group, a methylthio group, and a nitrile group attached to a nicotinonitrile core. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile typically involves the chlorination of 4-methyl-6-(methylthio)nicotinonitrile. The reaction is carried out under controlled conditions, often using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2,5-dichloro-4-methyl-6-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S/c1-4-5(3-11)7(10)12-8(13-2)6(4)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRILYUBRJRJWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)SC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a slurry of 2,5,6-trichloro-4-methyl-nicotinonitrile (10.0 g, 45.2 mmol, Tetrahedron, 1977, 33, 113-117) in MeOH (150 ml) at 0° C. is added solid sodium thiomethoxide (3.33 g, 45.2 mmol). The mixture is stirred at 0° C. for 1 hour, then room temperature for 1 hour. The reaction is quenched by the addition of water (250 ml). The mixture is partitioned between water and EtOAc (500 ml each), and the layers are shaken and separated. The organic layer is dried (anhydrous magnesium sulfate), filtered, and concentrated to give the title compound as a yellow solid (10.5 g, 99%). Mass (m/z): 233.0 (M++1).
Quantity
10 g
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3.33 g
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150 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

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